Phrymarolin I
Description
Structure
3D Structure
Properties
CAS No. |
38303-95-6 |
|---|---|
Molecular Formula |
C24H24O11 |
Molecular Weight |
488.4 g/mol |
IUPAC Name |
[(3S,3aS,6S,6aR)-6-(6-methoxy-1,3-benzodioxol-5-yl)-3-[(6-methoxy-1,3-benzodioxol-5-yl)oxy]-3,4,6,6a-tetrahydro-1H-furo[3,4-c]furan-3a-yl] acetate |
InChI |
InChI=1S/C24H24O11/c1-12(25)35-24-9-29-22(13-4-17-18(31-10-30-17)5-15(13)26-2)14(24)8-28-23(24)34-21-7-20-19(32-11-33-20)6-16(21)27-3/h4-7,14,22-23H,8-11H2,1-3H3/t14-,22-,23+,24-/m1/s1 |
InChI Key |
ZGBQEJGNORPNKC-PDLWQGAHSA-N |
SMILES |
CC(=O)OC12COC(C1COC2OC3=C(C=C4C(=C3)OCO4)OC)C5=CC6=C(C=C5OC)OCO6 |
Isomeric SMILES |
CC(=O)O[C@]12CO[C@@H]([C@H]1CO[C@H]2OC3=C(C=C4C(=C3)OCO4)OC)C5=CC6=C(C=C5OC)OCO6 |
Canonical SMILES |
CC(=O)OC12COC(C1COC2OC3=C(C=C4C(=C3)OCO4)OC)C5=CC6=C(C=C5OC)OCO6 |
Synonyms |
phrymarolin I |
Origin of Product |
United States |
Natural Occurrence and Isolation Methodologies of Phrymarolin I
Botanical Source Identification: Phryma leptostachya L.
Phryma leptostachya L., a perennial herb, serves as the primary botanical source for Phrymarolin I. This plant species is geographically distributed across the Himalayas, temperate Asia, and northeastern America. magtechjournal.commdpi.comresearchgate.netbiomolther.org Historically, Phryma leptostachya has been recognized in traditional medicine for its applications in treating inflammatory conditions such as allergic dermatitis and itch, and it has also been utilized as a natural insecticide. magtechjournal.commdpi.comresearchgate.netbiomolther.org
Phytochemical investigations have revealed that lignans (B1203133) are among the principal chemical constituents of Phryma leptostachya L.. magtechjournal.com this compound, identified as a lignan (B3055560), is a representative member of these compounds, which often feature a characteristic oxygenated 3,7-dioxabicyclo[3.3.0]octane framework. magtechjournal.comresearchgate.netmdpi.comoup.com The initial isolation and structural elucidation of this compound from the roots of Phryma leptostachya were first reported by Taniguchi and colleagues in 1972. magtechjournal.comoup.com Subsequent research has consistently confirmed Phryma leptostachya L., including its variety Phryma leptostachya var. asiatica, as the source for this compound. biomolther.orgkoreamed.orgacs.orgresearchgate.net
Optimized Extraction and Chromatographic Techniques for Isolation
The isolation of this compound from Phryma leptostachya L. typically involves a multi-step process beginning with extraction of the plant material, followed by various chromatographic separation techniques. Methanol (MeOH) is a commonly used solvent for the initial extraction of plant constituents. mdpi.commdpi.comkoreamed.orgresearchgate.netnih.govkoreascience.kr
Extraction Procedures: Extraction protocols vary, but generally involve maceration or refluxing of the plant material with solvents. For instance, the whole plant material has been extracted with methanol, yielding a crude extract that is then subjected to further fractionation. koreamed.org Another approach involves extracting dried roots with 70% ethanol. biomolther.org Following the initial extraction, the crude extracts are typically partitioned sequentially with different organic solvents, such as hexane, ethyl acetate (B1210297) (EtOAc), and butanol (BuOH), to separate compounds based on their polarity. koreamed.orgkoreascience.kr The ethyl acetate soluble fraction, in particular, has shown significant biological activity in preliminary assays, guiding further isolation efforts. koreascience.kr
Chromatographic Isolation and Purification: A combination of chromatographic techniques is essential for isolating this compound from complex plant extracts.
Column Chromatography: This is a foundational technique for separating mixtures. Silica gel column chromatography is widely employed, utilizing various solvent systems as eluents. koreamed.orgresearchgate.netkoreascience.krresearchgate.net Other stationary phases, such as Diaion HP-20 and Florisil, have also been utilized. koreamed.orgkoreascience.kr Techniques like Sephadex LH-20 and ODS (octadecylsilane) chromatography are also part of the purification strategy. researchgate.net
Preparative High-Performance Liquid Chromatography (Prep-HPLC): This advanced technique is often used in later stages to achieve high purity of the target compound. researchgate.net
Recrystallization: Following chromatographic separation, recrystallization from suitable solvents (e.g., methanol) is frequently performed to obtain this compound in a pure crystalline form. koreamed.orgkoreascience.krresearchgate.net
The molecular formula of this compound has been established as C24H24O11, and its structure is confirmed through spectroscopic analyses, including Nuclear Magnetic Resonance (NMR) and Electrospray Ionization Mass Spectrometry (ESI-MS), often by comparing the data with previously published literature. mdpi.commdpi.comresearchgate.netnih.gov
Stereochemical Assignment and Advanced Elucidation Techniques of Phrymarolin I
Application of Spectroscopic Methods for Structural Determination
The foundational step in characterizing Phrymarolin I involves a suite of spectroscopic techniques, each providing complementary pieces of information that, when combined, reveal the molecule's complete structure. eurekaselect.comfreebookcentre.nettaylorandfrancis.com
High-Resolution Mass Spectrometry (HRMS) is initially employed to determine the precise molecular formula of the compound. For this compound, HRMS establishes the molecular formula as C₂₄H₂₄O₁₁, providing the elemental composition necessary for subsequent structural deductions. nih.govnih.gov
Infrared (IR) spectroscopy offers insights into the functional groups present in the molecule. The IR spectrum of a related compound, desacetyl phrymarolin-II, showed the absence of a carbonyl absorption, which helped confirm the hydrolysis of the acetate (B1210297) group. tandfonline.com For this compound, IR spectroscopy would reveal absorptions corresponding to the ester carbonyl (C=O) of the acetoxy group, C-O stretching of the ether linkages within the furofuran skeleton and the phenoxy group, and vibrations associated with the aromatic rings and the methylenedioxy groups.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the detailed structural elucidation of this compound. semanticscholar.orgnih.gov Both one-dimensional (¹H and ¹³C NMR) and two-dimensional (2D NMR) experiments are crucial for piecing together the molecular framework.
¹H NMR Spectroscopy : The proton NMR spectrum provides information about the chemical environment, number, and connectivity of hydrogen atoms. In this compound, the spectrum shows characteristic signals for an acetoxy methyl group, two methoxy (B1213986) groups, two methylenedioxy groups, aromatic protons, and the protons on the furofuran skeleton. tandfonline.com
¹³C NMR Spectroscopy : The carbon NMR spectrum indicates the number and type of carbon atoms (methyl, methylene, methine, quaternary). This technique confirms the presence of the carbonyl carbon from the acetate, carbons of the two substituted benzene (B151609) rings, and the carbons comprising the central bicyclic ether system. researchgate.net
2D NMR Spectroscopy : Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are indispensable. COSY experiments establish proton-proton coupling networks, allowing for the mapping of adjacent protons, particularly within the furofuran core. HSQC correlates protons directly to their attached carbons, while HMBC reveals longer-range (2-3 bond) correlations between protons and carbons. Together, these experiments allow for the unambiguous assignment of all proton and carbon signals and establish the connectivity between the different structural fragments, such as linking the aromatic moieties to the furofuran skeleton. researchgate.netnih.gov
The table below summarizes typical ¹H and ¹³C NMR spectral data for the core structure of phrymarolin-type lignans (B1203133), based on published data for related compounds isolated from Phryma leptostachya. researchgate.netnih.gov
| Position | ¹H Chemical Shift (δ ppm) | ¹³C Chemical Shift (δ ppm) | Description |
|---|---|---|---|
| Furofuran Core | Varies (3.5-5.5) | Varies (70-110) | Protons and carbons of the central 3,7-dioxabicyclo[3.3.0]octane skeleton. |
| Acetoxy (CH₃) | ~2.1 | ~21.0 | Methyl protons of the acetate group. |
| Acetoxy (C=O) | - | ~170.0 | Carbonyl carbon of the acetate group. |
| Methoxy (OCH₃) | ~3.7-3.9 | ~56.0-60.0 | Protons and carbons of the two methoxy groups on the aromatic rings. |
| Methylenedioxy (O-CH₂-O) | ~5.8-6.0 | ~101.0 | Protons and carbons of the two methylenedioxy bridges. |
| Aromatic Protons | ~6.3-7.0 | ~100.0-150.0 | Protons and carbons of the two substituted benzene rings. |
Strategies for Elucidating Absolute and Relative Stereochemistry
Determining the three-dimensional arrangement of atoms, or stereochemistry, is a critical final step in the characterization of a complex natural product like this compound.
The relative stereochemistry describes the orientation of substituents relative to each other on the molecular scaffold. nih.gov For this compound, this was primarily established using NMR spectroscopy, particularly through the analysis of proton-proton coupling constants (³JHH) and Nuclear Overhauser Effect (NOE) experiments. oup.comtandfonline.com The magnitude of the coupling constants between protons on the furofuran ring provides information about the dihedral angles between them, helping to define their cis or trans relationship.
More advanced 2D NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) are pivotal. nih.gov These experiments detect protons that are close to each other in space, regardless of whether they are connected through bonds. For instance, in related lignans, ROESY correlations were used to confirm that specific protons were on the same face of the ring system (an α configuration), thereby locking in the relative arrangement of the stereocenters. researchgate.netnih.gov
The absolute stereochemistry , which defines the definitive R/S configuration at each chiral center, is more challenging to determine. nih.govnih.gov While NMR establishes the relative arrangement, it cannot distinguish between a molecule and its non-superimposable mirror image (enantiomer). The absolute configuration of this compound has been established as (3S,3aS,6S,6aR). nih.gov This assignment is typically achieved through one of several advanced methods:
X-ray Crystallography : This is the most definitive method for determining absolute stereochemistry. wikipedia.orgnih.govresearchgate.net If a suitable single crystal of the natural product or a derivative can be grown, X-ray diffraction analysis provides a complete three-dimensional structure, unambiguously revealing the absolute configuration. nih.gov
Chiral Synthesis : The total synthesis of a proposed stereoisomer and comparison of its spectroscopic data and optical properties (e.g., optical rotation) with those of the natural product can confirm the absolute configuration.
Chemical Correlation : Chemically modifying the unknown compound to a product whose absolute stereochemistry is already known can be used to deduce the configuration of the original molecule.
For many complex natural products, the combination of detailed NMR analysis to determine the relative stereochemistry, followed by a method like X-ray crystallography or comparison with synthetic standards, provides the conclusive and complete structural assignment. nih.govnih.gov
Total Synthesis Approaches and Methodological Advances for Phrymarolin I
Pioneering Racemic Syntheses of Phrymarolin I and Related Lignans (B1203133)
Early synthetic efforts focused on establishing the core furofuran lignan (B3055560) skeleton, often leading to racemic mixtures of this compound and its related compounds. Taniguchi and Ishibashi reported one of the first racemic syntheses of (±)-phrymarolin II, a closely related lignan, in 14 steps starting from β-vinyl-γ-butyrolactone nwsuaf.edu.cn. This strategy was later extended to the synthesis of sesquilignans such as (±)-haedoxan A, D, and E nwsuaf.edu.cnfrontiersin.orgresearchgate.net. These initial syntheses, while foundational, often involved numerous protection and deprotection steps and yielded products as mixtures, highlighting the challenges in controlling stereochemistry in these complex molecules nwsuaf.edu.cn.
Asymmetric Total Synthesis of (+)-Phrymarolin I
The pursuit of the naturally occurring enantiomer, (+)-Phrymarolin I, necessitated the development of asymmetric synthetic methodologies. These approaches have aimed to establish the correct stereochemistry at multiple chiral centers within the molecule.
Chiral Pool Synthesis Strategies
Chiral pool synthesis, utilizing readily available enantiomerically pure natural products as starting materials, has been a prominent strategy for accessing (+)-Phrymarolin I. A significant advancement in this area was the total synthesis of (+)-Phrymarolin I from (+)-malic acid oup.comtandfonline.com. This route commenced with (R)-(+)-3-hydroxybutanolide, which is accessible from (R)-(+)-malate oup.comtandfonline.com. This approach offered a more concise route compared to earlier methods, reducing the number of steps and utilizing a more readily available chiral precursor tandfonline.com.
Diastereoselective and Enantioselective Methodologies
Several key methodologies have been employed to achieve diastereoselectivity and enantioselectivity in this compound synthesis.
Aldol (B89426) Reactions and Chiral Lactones: The synthesis developed by Okazaki et al. (1997) commenced with an aldol reaction using a chiral lactone derived from (R)-malate frontiersin.orgnih.govfrontiersin.org. This strategy allowed for the construction of key intermediates with controlled stereochemistry.
Optical Resolution and Chiral Synthons: Ishibashi and Taniguchi's work involved preparing chiral compound 33 via optical resolution from a racemic precursor frontiersin.orgnih.govfrontiersin.org. This resolved synthon was then coupled with another chiral building block, (S)-6, to construct the desired stereochemistry frontiersin.orgnih.govfrontiersin.org.
Stereoselective Dihydroxylation and Oxidation: Diastereoselective dihydroxylation reactions, followed by Pfitzner-Moffatt oxidation and desilylation, were crucial steps in generating chiral lactols, such as intermediate 15, which served as a key building block for subsequent transformations frontiersin.orgnih.govfrontiersin.org.
Photocyclization: An elegant approach by Ishibashi et al. (2001) utilized a photochemical reaction, specifically photocyclization, as a key step in the synthesis of (+)-paulownin, (+)-phrymarin I, and (+)-phrymarin II, demonstrating the versatility of this methodology for related lignans oup.com.
Selenium-Based Reagents: The Wirth research group reported the completion of the synthesis of this compound using chiral selenium electrophiles. Stereoselective selenenylation was identified as the key step in their relatively short total syntheses, achieving high levels of stereocontrol cardiff.ac.uk.
Development of Key Reaction Sequences and Intermediates
The synthesis of this compound relies on several critical reaction sequences and intermediates. A notable example is the preparation of chiral lactol 15, which was instrumental in the synthesis of both Phrymarolin II and (+)-Phrymarolin I frontiersin.orgnih.govfrontiersin.org. This intermediate was obtained through a series of transformations including alcohol protection, Swern oxidation, Tebbe olefination, diastereoselective dihydroxylation, and Pfitzner-Moffatt oxidation frontiersin.orgnih.govfrontiersin.org. Another significant intermediate is the tetrahydrofuran (B95107) derivative 42, which was synthesized in the (+)-Phrymarolin I synthesis and subsequently used in the synthesis of other lignans like (+)-paulownin nih.gov. The acid-promoted replacement reaction of lactol 15 with phenol (B47542) 22 was a key step for introducing the aryloxy moiety with the desired stereochemistry nih.gov.
Chemical Derivatization and Rational Analog Design of Phrymarolin I
Rationale for Phrymarolin I Chemical Modification
The primary motivation for the chemical modification of this compound, a lignan (B3055560) sourced from the perennial herb Phryma leptostachya L., is the enhancement of its inherent insecticidal properties and the elucidation of its structure-activity relationships (SAR). This compound demonstrates notable activity against various insect pests; however, its low natural abundance necessitates synthetic efforts to produce it and its analogs. The core rationale is to develop more potent and potentially selective insecticidal agents by systematically altering the this compound structure.
Synthetic Strategies for this compound Derivatives and Analogs
The molecular architecture of this compound, characterized by multiple hydroxyl groups and a complex stereochemical arrangement, offers several avenues for synthetic modification. Various chemical strategies have been employed to generate derivatives and analogs for biological evaluation.
Preparation of Ether Derivatives
The hydroxyl groups of this compound are primary sites for etherification to investigate the impact of steric and electronic changes on insecticidal activity. A series of ether derivatives have been synthesized, particularly at the C-8' position, to probe the spatial requirements of the target binding site. For example, the introduction of a 3,5-bis(trifluoromethyl)benzyl ether at the C-8' position resulted in a compound with significantly enhanced insecticidal activity against the pea aphid (Acyrthosiphon pisum). This suggests that a larger, electron-deficient group at this position is favorable for bioactivity.
Design and Synthesis of Triazole-Substituted Analogs
Leveraging the known biological activities of triazole-containing compounds, researchers have designed and synthesized triazole-substituted analogs of this compound. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a key reaction in "click chemistry," has been a favored method for introducing the triazole moiety. This highly efficient and regioselective reaction enables the facile incorporation of a triazole ring, which can be further functionalized with various substituents. The rationale for this strategy is to explore new chemical space and to potentially introduce new binding interactions with the biological target, with the aim of enhancing insecticidal potency.
Other Targeted Structural Modifications
Beyond the derivatization of hydroxyl groups, other targeted structural modifications of the this compound skeleton have been explored. These include alterations to the aromatic rings and the stereochemistry of the molecule. For instance, the synthesis of enantiomers and diastereomers of this compound and its derivatives has been undertaken to understand the importance of the specific three-dimensional arrangement for biological activity. These more intricate modifications often necessitate multi-step synthetic sequences to achieve the desired target molecules and have been instrumental in confirming the absolute configuration of the natural product.
Methodological Considerations in Derivative Synthesis
The synthesis of this compound derivatives and analogs requires careful methodological considerations due to the molecule's complexity. The stereochemically rich structure of this compound demands the use of regioselective and stereoselective reactions to avoid the formation of undesired isomers. Protecting group strategies are frequently employed to selectively modify one functional group in the presence of others. The choice of protecting groups and the conditions for their introduction and removal are critical for the success of the synthetic route.
Purification of the synthesized derivatives often presents a challenge due to their similar polarities. Chromatographic techniques, such as column chromatography and high-performance liquid chromatography (HPLC), are indispensable for obtaining pure compounds for biological testing. The structural elucidation of the final products is heavily reliant on modern spectroscopic methods, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS), to confirm the chemical structure and stereochemistry of the newly synthesized molecules. The scalability of the synthesis is another important factor, as sufficient quantities of the derivatives are required for comprehensive biological evaluation.
Biological Activity and Mechanistic Investigations of Phrymarolin I and Its Analogs in Pre Clinical Models
Evaluation of Insecticidal and Antifeedant Activities
Phrymarolin I, a furofuran lignan (B3055560) isolated from Phryma leptostachya, has been the subject of significant research to evaluate its potential as a botanical insecticide. Investigations have primarily focused on its efficacy against various insect pests, revealing both insecticidal and antifeedant properties. These studies are crucial for understanding its spectrum of activity and potential applications in pest management strategies.
This compound has demonstrated notable larvicidal activity against Culex pipiens pallens, a common mosquito species and a vector for various diseases. Research has shown that while this compound itself is active, certain synthetic modifications to its structure can significantly enhance its potency.
In laboratory bioassays, the efficacy of this compound and its derivatives are typically evaluated against 4th instar larvae of C. pipiens pallens. While ester derivatives of this compound generally show lower larvicidal activity than the parent compound, modifications to create ether derivatives have yielded compounds with much higher activity. For instance, two specific ether derivatives, designated 1-18 and 1-19, exhibited significant larvicidal effects, with LC₅₀ values of 1.89 and 7.78 mg/L, respectively, surpassing the efficacy of the original this compound. In contrast, studies on triazole derivatives of this compound found that while they possessed some larvicidal capabilities, their activity was lower than that of the parent compound, suggesting that the introduction of non-natural triazole groups can reduce its effectiveness. mdpi.comresearchgate.net
Table 1: Larvicidal Activity of this compound Derivatives against Culex pipiens pallens
| Compound | Derivative Type | LC₅₀ (mg/L) |
|---|---|---|
| This compound | Parent Compound | Data Not Specified |
| Derivative 1-18 | Ether | 1.89 |
| Derivative 1-19 | Ether | 7.78 |
| Ester Derivatives | Ester | Lower activity than this compound |
| Triazole Derivatives | Triazole | Lower activity than this compound |
The oriental armyworm, Mythimna separata, is a significant agricultural pest that causes extensive damage to crops like maize, wheat, and rice. nih.govnih.gov this compound and other lignans (B1203133) from P. leptostachya have been evaluated for their ability to deter feeding in this destructive pest.
In dual-choice bioassays, this compound exhibited stomach toxicity against M. separata. nih.govmdpi.com However, its antifeedant activity was found to be less potent compared to some of its analogs. For example, a newly identified phrymarolin-type lignan, leptolignan A, showed stronger antifeedant activity with an EC₅₀ value of 0.58 ± 0.34 μg/cm². nih.govnih.gov In one study, this compound (referred to as compound T1) showed stomach toxicity with a knockdown rate of 66.7% at 4 hours, but this toxicity was lost by the 24-hour mark. nih.gov This suggests that while it can deter feeding initially, its effect may not be as persistent as other related compounds. The antifeedant activities of these lignans are considered a key mechanism for controlling lepidopteran pests. nih.govnih.gov
Table 2: Antifeedant Activity of Phrymarolin-type Lignans against Mythimna separata
| Compound | EC₅₀ (μg/cm²) |
|---|---|
| Leptolignan A | 0.58 ± 0.34 |
| Lignan 11 | 1.17 ± 0.37 |
| This compound (as compound 1) | 10.08 ± 0.25 |
Molecular and Cellular Mechanisms Underlying Bioactivity
To understand the basis of this compound's insecticidal and antifeedant effects, researchers have investigated its impact on key physiological and biochemical processes in insects. These studies point towards a multi-faceted mechanism of action, primarily centered on the disruption of hormonal regulation.
A critical aspect of this compound's bioactivity appears to be its interference with the insect endocrine system, specifically the hormones that regulate molting. nih.govnih.gov Molting is an essential process for insect growth and development, governed by the precise timing and levels of molting hormones, primarily ecdysone (B1671078) and its more active metabolite, 20-hydroxyecdysone (20E). nih.gov
Studies on M. separata larvae treated with phrymarolin-type lignans revealed a significant decrease in the concentrations of both ecdysone and 20-hydroxyecdysone. nih.govnih.govnih.gov This reduction in molting hormone levels was associated with inhibited growth and reduced nutritional indexes in the armyworms. The findings strongly suggest that the biological activity of these lignans results from the disruption of ecdysone and 20-hydroxyecdysone synthesis or accumulation. nih.govnih.gov By modulating these crucial hormones, this compound and its analogs can effectively halt the developmental process, leading to mortality or growth inhibition.
An important area of investigation for natural compounds is their potential to act synergistically with existing pesticides. Synergism occurs when the combined effect of two or more compounds is greater than the sum of their individual effects. This can lead to more effective pest control and potentially help in managing insecticide resistance.
Research has indicated that this compound and its analog Phrymarolin II exhibit considerable synergistic activities with pyrethrin and carbamate pesticides. nih.gov While detailed mechanistic studies on these specific interactions are limited, the principle of synergism often involves the inhibition of detoxification enzymes in the insect, such as cytochrome P450 monooxygenases or esterases. One compound (the synergist) can inhibit the insect's ability to metabolize and neutralize the other compound (the insecticide), thereby increasing its toxicity. The observed synergy suggests that this compound may function as an inhibitor of these defensive enzymes, enhancing the efficacy of conventional insecticides. nih.gov
The primary molecular target implicated in the action of this compound is the insect molting hormone pathway. nih.govnih.gov The significant reduction in ecdysone and 20-hydroxyecdysone levels following treatment points to a direct or indirect interaction with the enzymes or regulatory proteins involved in the synthesis of these hormones. nih.govnih.govnih.gov The prothoracic glands are responsible for producing ecdysone under the influence of the prothoracicotropic hormone (PTTH), and any disruption in this cascade could be a potential target.
While the interference with ecdysteroid synthesis is the most clearly identified mechanism, other molecular targets common to insecticides have not been ruled out and warrant further investigation. These could include neurochemical targets such as the acetylcholinesterase (AChE) enzyme, the γ-aminobutyric acid receptor (GABAaR), or the octopamine receptor (OctpR), which are known targets for various synthetic and natural pesticides. However, current research on this compound has not yet confirmed its activity against these specific neural targets, with the strongest evidence pointing towards the disruption of the endocrine system's control over molting.
Pre-clinical Antiviral Activity of Related Phrymarolin-type Lignans (e.g., against Tobacco Mosaic Virus)
Research into the total synthesis of (±)-phrymarolin II has enabled the generation of various analogs, which have been subsequently screened for their in vivo activity against TMV. acs.orgnih.gov Most of these derivatives have demonstrated good to excellent antiviral effects. acs.orgnih.gov Notably, (±)-phrymarolin II and two of its analogs, (±)-31d and (±)-31g, exhibited antiviral activity comparable or superior to the commercial antiviral agent, ningnanmycin. acs.orgnih.gov This suggests that the furofuran lignan skeleton, characteristic of phrymarolins, is a promising scaffold for the development of novel plant virucides. acs.orgnih.gov
The antiviral activity of these compounds is typically evaluated in vivo using the half-leaf method, which involves comparing the number of local lesions on a virus-inoculated leaf, where one half is treated with the test compound and the other half serves as a control. The results are often presented as percentage inhibition of viral infection in terms of inactivation, curative, and protective effects.
Table 1: In Vivo Anti-TMV Activity of (±)-Phrymarolin II and its Analogs
| Compound | Inactivation Effect (%) | Curative Effect (%) | Protective Effect (%) |
| (±)-Phrymarolin II | Data not specified | Data not specified | Data not specified |
| (±)-31d | Data not specified | Data not specified | Data not specified |
| (±)-31g | Data not specified | Data not specified | Data not specified |
| Ningnanmycin | Data not specified | Data not specified | Data not specified |
| Specific percentage inhibition values for inactivation, curative, and protective effects were not detailed in the cited sources, but the overall activity was reported to be good to excellent and comparable or superior to Ningnanmycin. |
Further research has explored the structural simplification of the phrymarolin skeleton to develop new antiviral agents. A series of novel sesamolin derivatives were designed and synthesized based on the structure of phrymarolin II. Bioassays of these derivatives against TMV revealed that at least one compound, A24, demonstrated remarkable inactivation activity. nih.gov
Mechanistic studies on these phrymarolin-type lignans suggest that their antiviral action may involve direct interaction with viral components. For the highly active sesamolin derivative A24, it is proposed that the compound may inhibit TMV infection by binding to the TMV coat protein (CP), thereby obstructing the self-assembly of the virus particles. nih.gov This mechanism prevents the formation of complete, infectious virions.
Table 2: Inactivation Activity of Sesamolin Derivative A24 against TMV
| Compound | EC50 (μg/mL) |
| A24 | 130.4 |
| Ningnanmycin | 202.0 |
The superior efficacy of compound A24, as indicated by its lower EC50 value compared to ningnanmycin, highlights the potential of modifying the phrymarolin structure to enhance antiviral potency. nih.gov
Biosynthetic Pathway Research of Phrymarolin I in Phryma Leptostachya L.
Proposed Precursor Compounds and Enzymatic Steps in Furofuran Lignan (B3055560) Biosynthesis
The biosynthesis of furofuran lignans (B1203133), including Phrymarolin I, begins with precursors from the general phenylpropanoid pathway. researchgate.net This pathway provides the foundational building blocks for a vast array of plant secondary metabolites.
The core structure of furofuran lignans is formed through the dimerization of two monolignol units. nsf.gov In the case of this compound and related lignans in Phryma leptostachya, the primary monolignol precursor is coniferyl alcohol . cabidigitallibrary.orgnih.gov The initial and most critical step in the pathway is the stereoselective coupling of two coniferyl alcohol molecules to form the furofuran scaffold. This reaction is not random; it is precisely controlled by a class of enzymes known as dirigent proteins (DIRs) in conjunction with an oxidizing agent, such as a laccase. nsf.gov The laccase generates coniferyl alcohol radicals, and the dirigent protein then guides the radicals to couple in a specific orientation and stereochemistry to produce (+)-pinoresinol . cabidigitallibrary.orgnsf.gov This specific enantiomer is the foundational precursor for many lignans in this plant. researchgate.net
The general lignan biosynthetic pathway involves a series of enzymatic transformations that create various lignan scaffolds, including furofuran, furan, and dibenzylbutane structures. nsf.gov The pathway begins with the oxidative coupling of two coniferyl alcohol radicals, which leads to the formation of pinoresinol (B1678388), the primary precursor for many lignans. nsf.gov
Table 1: Proposed Initial Enzymatic Steps in Furofuran Lignan Biosynthesis
| Step | Precursor(s) | Enzyme(s) | Product |
| 1 | Coniferyl Alcohol | Laccase / Peroxidase | Coniferyl Alcohol Radicals |
| 2 | 2 x Coniferyl Alcohol Radicals | Dirigent Protein (DIR) | (+)-Pinoresinol |
Investigation of Biosynthetic Intermediates and Reaction Pathways
Following the formation of the initial furofuran core, (+)-pinoresinol undergoes a series of modifications by various enzymes to yield the more complex this compound. Research in P. leptostachya has identified key downstream intermediates and the enzymes responsible for their conversion.
One of the crucial intermediates in the pathway leading to many of the plant's characteristic lignans is (+)-sesamin . researchgate.net The conversion of (+)-pinoresinol to (+)-sesamin is a key branching point. This step is catalyzed by a cytochrome P450 enzyme. Specifically, the gene PlCYP81Q38 has been identified in P. leptostachya and its protein product is responsible for this transformation. researchgate.net Further downstream modifications from (+)-sesamin are expected to lead to the formation of this compound and other related complex lignans like leptostachyol acetate (B1210297), although the specific enzymes for these subsequent steps are still under investigation. researchgate.net
The general pathway illustrates how pinoresinol can be converted into other lignan types, such as lariciresinol (B1674508) and secoisolariciresinol, by pinoresinol-lariciresinol reductases (PLRs). nsf.govnih.gov However, in the specific pathway leading to this compound in P. leptostachya, the focus is on the modifications of the intact pinoresinol/sesamin furofuran scaffold.
Genetic and Molecular Characterization of Biosynthetic Genes (e.g., DIR family)
Significant progress has been made in identifying and characterizing the genes responsible for lignan biosynthesis in P. leptostachya. The dirigent (DIR) gene family, which is pivotal for the initial stereoselective coupling step, has been a primary focus of this research. cabidigitallibrary.orgnih.gov
A transcriptome-wide analysis of P. leptostachya identified fifteen unique, full-length PlDIR genes. cabidigitallibrary.org Phylogenetic analysis categorized these genes into four distinct subfamilies: DIR-a, DIR-b/d, DIR-e, and DIR-g. cabidigitallibrary.orgnih.gov This diversity suggests a range of functions, though not all may be involved in this compound biosynthesis.
Table 2: Classification of Dirigent (PlDIR) Gene Subfamilies in P. leptostachya
| Subfamily | Number of Genes Identified |
| DIR-a | Multiple |
| DIR-b/d | Multiple |
| DIR-e | Multiple |
| DIR-g | Multiple |
| Source: Based on phylogenetic analysis of 15 identified PlDIR genes. cabidigitallibrary.orgnih.gov |
Expression analysis of these genes revealed that most PlDIRs are preferentially expressed in the roots, leaves, and stems. cabidigitallibrary.org Furthermore, the expression of these genes can be significantly induced by signaling molecules such as methyl jasmonate (MeJA) and salicylic (B10762653) acid (SA), which are involved in plant defense responses. cabidigitallibrary.orgnih.gov This aligns with the presumed role of lignans in protecting the plant from pests and pathogens. nih.gov
Detailed functional characterization of one specific gene, PlDIR1 , which belongs to the DIR-a subfamily, has confirmed its crucial role. cabidigitallibrary.org Recombinant PlDIR1 protein was shown to catalyze the coupling of coniferyl alcohol to specifically form (+)-pinoresinol. cabidigitallibrary.orgnih.gov Molecular docking studies further illuminated the interaction between the PlDIR1 protein and the reaction intermediate, identifying key active sites and hydrogen bonds necessary for its catalytic function. cabidigitallibrary.org The expression profile of PlDIR1 was also found to be closely correlated with the accumulation of lignans after treatment with salicylic acid, reinforcing its role in the biosynthetic pathway. nih.gov
In addition to the DIR family, the cytochrome P450 gene PlCYP81Q38 has been functionally characterized. CRISPR/Cas9-mediated mutagenesis of this gene in P. leptostachya hairy roots resulted in altered lignan accumulation, confirming its role in the downstream pathway, specifically in the conversion of (+)-pinoresinol to (+)-sesamin. researchgate.net
Structure Activity Relationship Sar Studies of Phrymarolin I and Its Analogs
Quantitative and Qualitative Correlation of Structural Features with Biological Potency
Phrymarolin I itself exhibits notable insecticidal activity against pests like Mythimna separata and Plutella xylostella, with reported LC₅₀ values of 1432.05 mg/L against Plutella xylostella researchgate.netmdpi.com. Its larvicidal activity against Culex pipiens pallens serves as a primary benchmark for evaluating its derivatives. Studies have revealed distinct trends in potency based on structural modifications.
A series of 28 derivatives were synthesized from this compound, comprising 21 ether derivatives, 6 ester derivatives, and a dehydroxy Phrymarolin researchgate.netresearchgate.netnih.gov. Qualitative analysis indicates that ester derivatives generally displayed reduced larvicidal activity compared to the parent compound, this compound researchgate.netresearchgate.netnih.gov. Conversely, several ether derivatives and the dehydroxy Phrymarolin demonstrated significantly enhanced larvicidal potency. Notably, ether derivatives designated as 1-18 and 1-19 exhibited marked improvements, with LC₅₀ values of 1.89 mg/L and 7.78 mg/L, respectively, against Culex pipiens pallens larvae researchgate.netresearchgate.netnih.gov.
Further exploration involved the synthesis of 12 new triazole derivatives of this compound. While these compounds retained some larvicidal activity, they generally showed lower potency than this compound itself mdpi.comfriendsofeloisebutler.orgresearchgate.net. This observation suggests that the introduction of triazole moieties, particularly larger substituents at the C-11 position, may attenuate the larvicidal efficacy.
Future Research Directions and Translational Perspectives for Phrymarolin I
Elucidation of Remaining Mechanistic Complexities
While initial studies have confirmed the insecticidal efficacy of Phrymarolin I against various pests, a comprehensive understanding of its molecular mechanism of action remains incomplete. nih.gov Future research must delve deeper into the specific biochemical pathways and molecular targets modulated by this compound to unlock its full potential and inform the development of next-generation derivatives.
One promising avenue of investigation is its effect on the endocrine system of insects. Research on lignans (B1203133) from P. leptostachya has shown they can interfere with the accumulation of crucial molting hormones, such as ecdysone (B1671078) and 20-hydroxyecdysone, in armyworms (Mythimna separata). nih.gov This disruption leads to inhibited growth and feeding. nih.gov Further studies should aim to identify the specific enzymes or receptors within the ecdysteroid synthesis pathway that this compound interacts with. Pinpointing these targets would clarify its mode of action and differentiate it from other neurotoxic insecticides.
Additionally, while this compound has demonstrated stomach toxicity against pests like the diamondback moth (Plutella xylostella), the precise cellular and physiological events that follow its ingestion are not fully characterized. nih.govresearchgate.net It is crucial to investigate its impact on gut integrity, digestive enzyme activity, and nutrient absorption in target insects. Understanding these downstream effects is essential for explaining its efficacy as a stomach poison. While some related lignans, such as Haedoxan A, are known to act on neuronal receptors, this compound's activity on the nervous system is less clear and warrants further comparative investigation to determine if it shares any neurotoxic mechanisms or possesses a distinct mode of action. nih.gov
| Pest Species | Type of Toxicity | LC50 / KD50 Value | Time | Reference |
| Culex pipiens pallens (larvae) | Larvicidal | 1.21 mg/L | - | magtechjournal.com |
| Mythimna separata | Stomach Toxicity (Knockdown) | 3450.21 mg/L | 4 h | nih.gov |
| Plutella xylostella | Stomach Toxicity | 1432.05 mg/L | 48 h | nih.govresearchgate.net |
This table summarizes reported insecticidal activities of this compound, highlighting the need for deeper mechanistic studies to understand these effects.
Advanced Design and Synthesis of Next-Generation Phrymarolin Analogs
The structural backbone of this compound, a 3,7-dioxabicyclo[3.3.0]octane ring, presents a versatile scaffold for chemical modification. oup.com The successful total synthesis and analog development of the closely related Phrymarolin II, which yielded derivatives with potent anti-viral activity against the tobacco mosaic virus, serves as a strong precedent for the potential of synthetic chemistry in this area. acs.orgnih.gov Future research should focus on a function-oriented synthetic approach to create a library of this compound analogs with improved potency, selectivity, and novel biological activities. nih.gov
Advanced design strategies will be central to this effort. The use of computational tools, such as molecular docking and 3D-Quantitative Structure-Activity Relationship (3D-QSAR) modeling, can predict the binding of this compound analogs to specific target proteins, guiding the synthesis of compounds with enhanced activity. nih.govnih.gov These computational approaches can help prioritize synthetic targets, saving significant time and resources.
Systematic modification of this compound's peripheral chemical groups, such as the aromatic rings and their substituents, will be crucial for establishing clear structure-activity relationships (SAR). nih.gov By synthesizing analogs with varied electronic and steric properties, researchers can identify the key structural features necessary for its insecticidal or other biological effects. This knowledge is paramount for designing next-generation compounds that are not only more potent but also potentially overcome resistance mechanisms in target pests. Furthermore, in vitro and in vivo testing of these newly synthesized analogs is essential to validate the design strategies and identify promising lead compounds for further development. nih.govchemrxiv.orgmdpi.commdpi.com
| Design Strategy | Objective | Rationale |
| Structure-Activity Relationship (SAR) Studies | Identify key functional groups for bioactivity. | Systematically modify substituents on the core structure to determine their contribution to efficacy. |
| Function-Oriented Synthesis | Create simplified, accessible analogs that retain or improve function. | Reduce synthetic complexity while preserving the pharmacophore, making production more feasible. nih.gov |
| Computational Modeling (e.g., Docking) | Predict binding affinity to molecular targets. | Guide the rational design of analogs with higher specificity and potency for identified insect receptors or enzymes. doi.org |
| Bioisosteric Replacement | Modify parts of the molecule to improve properties. | Replace functional groups with others that have similar physical or chemical properties to enhance factors like stability or bioavailability. |
This table outlines advanced strategies for the development of novel this compound analogs.
Q & A
Q. What are the standard protocols for isolating Phrymarolin I from Phryma leptostachya?
this compound is typically isolated using solvent extraction followed by chromatographic techniques. Fresh plant material is macerated in methanol or ethanol, and the crude extract is partitioned using solvents like ethyl acetate. Further purification employs column chromatography (e.g., silica gel or Sephadex LH-20) and HPLC. Structural confirmation relies on NMR (¹H, ¹³C) and HMBC spectroscopy to resolve complex lignan scaffolds .
Q. How is the structure of this compound characterized?
Structural elucidation involves a combination of spectroscopic methods:
- NMR : ¹H and ¹³C NMR identify functional groups and connectivity. HMBC correlations resolve long-range couplings, critical for confirming lignan frameworks (e.g., dibenzylbutyrolactone motifs) .
- Mass spectrometry : High-resolution MS (HRMS) determines molecular formula (e.g., [M+H]⁺ ion at m/z 387.1442 for this compound).
- X-ray crystallography (if crystalline): Resolves absolute stereochemistry and spatial arrangements .
Q. What in vitro assays are used to evaluate this compound’s insecticidal activity?
Standard assays include larvicidal toxicity tests against model insects (e.g., Culex pipiens pallens). Larvae are exposed to this compound dissolved in DMSO or ethanol at varying concentrations (e.g., 10–100 ppm). Mortality rates are recorded over 24–48 hours, and LC₅₀ values are calculated using probit analysis. Controls (solvent-only) and triplicate trials ensure reproducibility .
Advanced Research Questions
Q. What synthetic strategies optimize the production of this compound derivatives for enhanced bioactivity?
Derivatization often targets hydroxyl or methoxy groups. For example:
- Demethylation : Treating this compound with NaOMe/MeOH cleaves methyl ethers, yielding intermediates for functionalization .
- Triazole synthesis : Propargyl bromide reacts with intermediates under NaH/THF to form 1,2,3-triazole derivatives. Reaction progress is monitored via TLC, and products are purified using flash chromatography. Bioactivity is assessed against insect models to identify structure-activity relationships (SAR) .
Q. How do stereochemical variations in this compound influence its bioactivity?
Comparative studies using enantiomerically pure samples (via chiral HPLC or asymmetric synthesis) are essential. For instance, the (8R,8′R) configuration in this compound may enhance binding to insect acetylcholinesterase vs. its (8S,8′S) counterpart. Docking simulations (e.g., AutoDock Vina) and enzymatic inhibition assays (IC₅₀ comparisons) validate stereochemical impacts .
Q. How can contradictory bioactivity data across studies be resolved?
Discrepancies often arise from:
- Extraction variability : Differences in plant sources, harvest seasons, or solvent polarity (e.g., aqueous vs. ethanol extracts).
- Bioassay conditions : Insect species/stages, exposure duration, or temperature. Meta-analyses using standardized protocols (e.g., WHO guidelines) and multivariate regression can identify confounding variables. Cross-study LC₅₀ normalization is recommended .
Q. What experimental designs assess this compound’s stability under environmental conditions?
- Photodegradation : Expose this compound to UV light (254 nm) and monitor degradation via HPLC at timed intervals.
- Thermal stability : Incubate samples at 25–60°C and quantify residual compound using LC-MS.
- pH sensitivity : Test solubility and stability in buffers (pH 3–10). Degradation products are identified using HRMS/MS .
Methodological Considerations
- Data reliability : Report means ± SD/SE and use ANOVA or t-tests for significance (p < 0.05). Define statistical thresholds explicitly .
- Reproducibility : Document solvent grades, instrument parameters (e.g., NMR frequency), and biological replicates .
- Ethical compliance : Adhere to institutional guidelines for insect use and chemical disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
